

# An In-Depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic acid

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## Compound of Interest

Compound Name: 5-Ethoxy-1H-indole-2-carboxylic acid

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This document provides a comprehensive overview of **5-Ethoxy-1H-indole-2-carboxylic acid**, a derivative of the indole core structure. Indole derivatives are of significant interest in medicinal chemistry due to their wide-ranging biological activities and presence in many natural and synthetic bioactive molecules. This guide covers the chemical structure, properties, synthesis, and potential applications of this compound, presenting data in a structured format for clarity and ease of comparison.

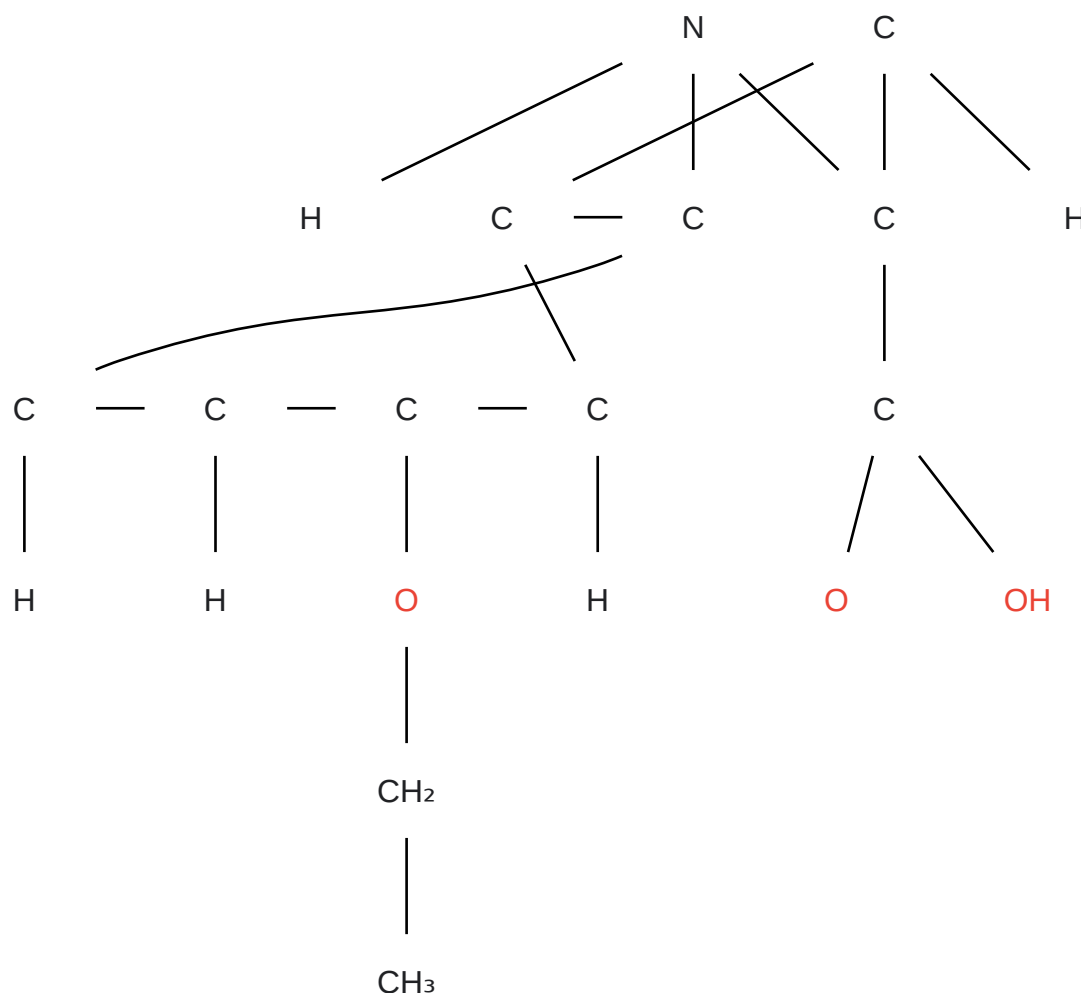
## Chemical Identity and Properties

**5-Ethoxy-1H-indole-2-carboxylic acid** is characterized by an indole heterocyclic system substituted with an ethoxy group at the 5th position and a carboxylic acid group at the 2nd position.<sup>[1]</sup> The indole ring system is a key pharmacophore that can interact with various biological targets, including enzymes and receptors, thereby modulating their activity.<sup>[1]</sup>

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	5-ethoxy-1H-indole-2-carboxylic acid	-
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>	
Molecular Weight	205.21 g/mol	
CAS Number	93476-60-9	
Appearance	Varies (typically solid)	-
Purity	>95% (when purified by column chromatography)	[1]

Below is a diagram representing the 2D chemical structure of the molecule.



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**Figure 1:** Chemical Structure of **5-Ethoxy-1H-indole-2-carboxylic acid**

## Synthesis and Experimental Protocols

The synthesis of 5-substituted-1H-indole-2-carboxylic acids often employs established methods like the Fischer indole synthesis or the Japp-Klingemann rearrangement.[2][3] While specific protocols for the 5-ethoxy derivative are not as commonly detailed as for its 5-methoxy counterpart, a viable synthetic route can be adapted from the process developed for 5-methoxy-1H-indole-2-carboxylic acid.[2][4]

Proposed Synthesis via Japp-Klingemann Rearrangement and Fischer Indole Synthesis

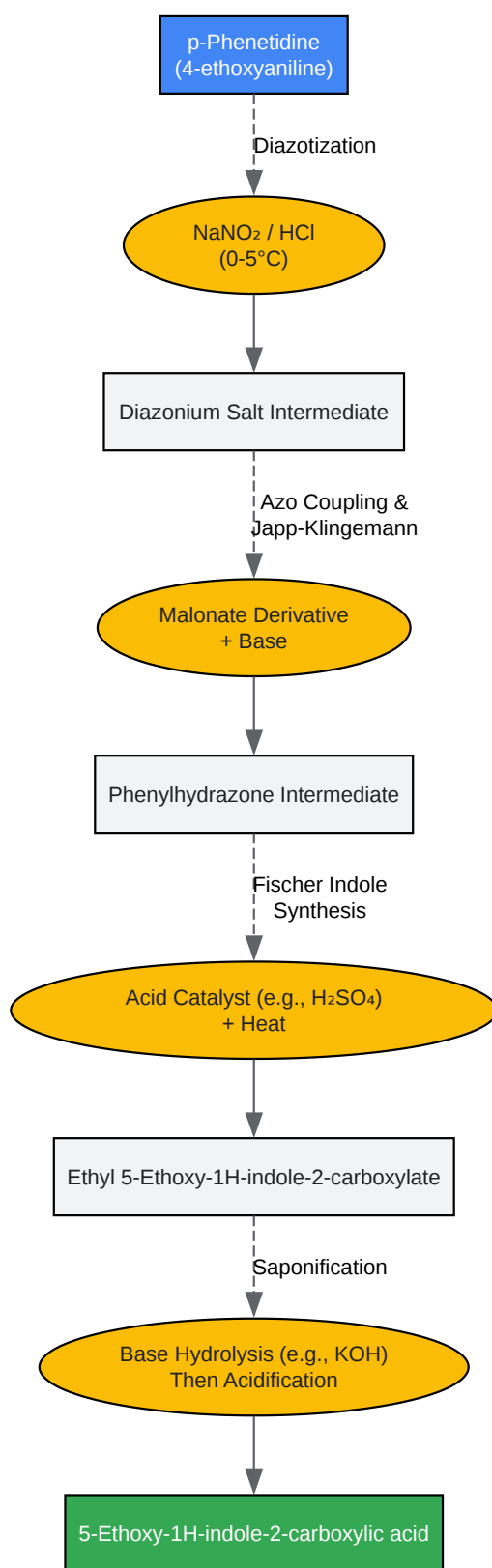
This process involves the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp-Klingemann rearrangement and subsequent Fischer indole synthesis to form the indole ring.<sup>[2]</sup><sup>[3]</sup>

#### Experimental Protocol:

- Diazotization of p-Phenetidine:
  - Dissolve p-phenetidine (4-ethoxyaniline) in a solution of hydrochloric acid and water.
  - Cool the mixture to 0-5°C in an ice bath.
  - Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise while maintaining the low temperature to form the diazonium salt.
- Azo Coupling and Japp-Klingemann Rearrangement:
  - Prepare a solution of a suitable malonate derivative (e.g., diethyl 2-methylmalonate) and a base like sodium acetate in an ethanol/water mixture.
  - Slowly add the cold diazonium salt solution to the malonate solution. The coupling reaction occurs, followed by the Japp-Klingemann rearrangement to yield a phenylhydrazone intermediate.
- Fischer Indole Synthesis (Cyclization):
  - Isolate the phenylhydrazone intermediate.
  - Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) or treat it with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol) to induce cyclization. This step forms the indole ring.
- Hydrolysis (Saponification):
  - The resulting product is typically an ester (ethyl 5-ethoxy-1H-indole-2-carboxylate).
  - Hydrolyze the ester to the carboxylic acid by heating with a base such as potassium hydroxide (KOH) in an aqueous or alcoholic solution.

- Purification:
  - Acidify the reaction mixture to precipitate the crude **5-Ethoxy-1H-indole-2-carboxylic acid**.
  - Filter the solid and purify it further, typically by recrystallization or column chromatography, to achieve high purity (>95%).[\[1\]](#)

The workflow for this synthesis is depicted in the diagram below.



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**Figure 2:** General Synthesis Workflow for **5-Ethoxy-1H-indole-2-carboxylic acid**

## Biological Activity and Potential Applications

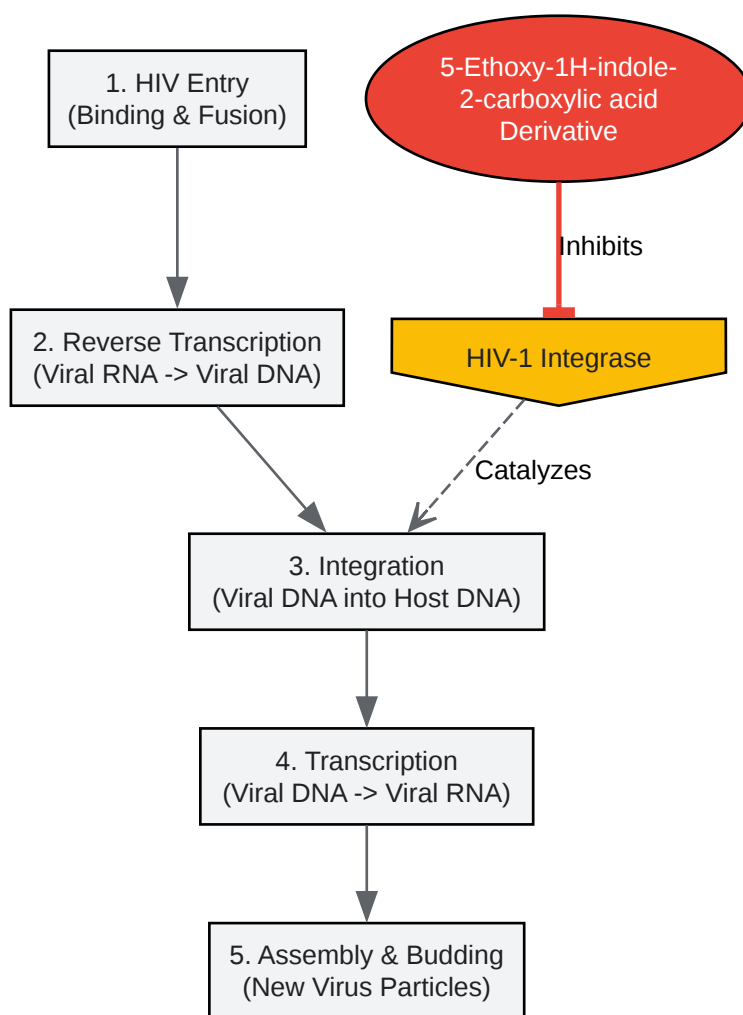
While the commercial availability of **5-Ethoxy-1H-indole-2-carboxylic acid** has been noted as discontinued, limiting recent extensive studies, its structural analogs provide strong evidence for its potential applications in drug discovery.<sup>[1]</sup>

**Antiviral Activity:** Derivatives of **5-Ethoxy-1H-indole-2-carboxylic acid** have demonstrated significant potential as antiviral agents.<sup>[1]</sup> Specifically, they have been studied as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.<sup>[1]</sup> One study highlighted a derivative with an IC<sub>50</sub> value of 0.13 μM, indicating potent activity against HIV.<sup>[1]</sup> The mechanism involves the indole core chelating with Mg<sup>2+</sup> ions in the enzyme's active site, thereby blocking its function.<sup>[5]</sup>

**Anticancer Potential:** Research indicates that this class of compounds can induce apoptosis (programmed cell death) in various cancer cell lines.<sup>[1]</sup> The proposed mechanism involves the modulation of key signaling pathways that regulate cell growth and proliferation.<sup>[1]</sup> This makes it a valuable scaffold for the development of novel anticancer agents.

**Neuroprotective Properties:** The closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), is known for its neuroprotective effects.<sup>[3][6][7]</sup> It has shown promise in reducing the size of ischemic areas in stroke models, decreasing oxidative stress, and mitigating pathology in Alzheimer's disease models.<sup>[3][6][7]</sup> Given the structural similarity, **5-Ethoxy-1H-indole-2-carboxylic acid** is a candidate for investigation into similar neuroprotective activities.

The diagram below illustrates the inhibitory action of indole-2-carboxylic acid derivatives on the HIV replication cycle.



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**Figure 3:** Inhibition of HIV Replication by Targeting the Integrase Enzyme

## Conclusion

**5-Ethoxy-1H-indole-2-carboxylic acid** is a versatile chemical building block with significant potential in medicinal chemistry.[1] Its structural similarity to compounds with proven antiviral, anticancer, and neuroprotective properties makes it a compelling candidate for further research and development.[1][6] The synthetic pathways are well-established, allowing for the generation of derivatives with potentially enhanced biological activities.[2] This guide provides a foundational understanding for researchers aiming to explore the therapeutic possibilities of this and related indole derivatives.



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